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Compound of Interest

Compound Name: Cyclooctatin

Cat. No.: B1233482

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens,
has garnered interest for its biological activity as a competitive inhibitor of lysophospholipase. A
thorough understanding of its physico-chemical properties is paramount for its application in
research and drug development. This technical guide provides a comprehensive overview of
the core physico-chemical characteristics of Cyclooctatin, including its structural details,
physical properties, and spectral data. Detailed experimental protocols for the determination of
these properties are also provided, alongside a visualization of its biosynthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of Cyclooctatin are summarized in the
tables below for easy reference and comparison.

Table 1: General Chemical Properties of Cyclooctatin

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1233482?utm_src=pdf-interest
https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value

Source

Molecular Formula

C20H3403

[1]

Molecular Weight

322.49 g/mol

[2](3]

CAS Number

139552-97-9

[2]

IUPAC Name

(1S,3aR,4R,7R,9aR,10aR)-1-
(hydroxymethyl)-7-(1-
methylethyl)-4,9a-dimethyl-
1,2,3,3a,4,5,7,8,9,9a,10,10a-
dodecahydrodicyclopenta[a,d]c

yclooctene-3,4-diol

InChl

InChI=1S/C20H3403/c1-
12(2)14-5-7-19(3)10-15-13(11-
21)9-17(22)18(15)20(4,23)8-6-
16(14)19/h6,12-15,17-18,21-
23H,5,7-11H2,1-4H3/b16-
6-/t13-,14+,15+,17+,18-,19+,2
0+/m1/sl

InChlKey

MSKFOQCDNOFJAT-
SOFYXZRVSA-N

Canonical SMILES

CC(C)C1CC/C(=C\CC2(C(C3
C2C(C(C30)CO)0)C)C)/C1

ble 2: Physical ies of Cycl :

Property Value Source
Appearance Colorless powder [1]
Melting Point 183-185 °C (decomposition) [3]
Solubility Soluble in Methanol, Acetone, 3]

DMSO:; Insoluble in Water

Spectral Data
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Spectroscopic data is crucial for the structural elucidation and verification of Cyclooctatin.

Table 3: **C NMR Spectral Data of Cyclooctatin

Solvent: CDsOD, 125 MHz

Position Chemical Shift (6C, ppm)
1 45.6
2 35.8
3 77.2
4 75.3
5 45.5
6 154.0
7 34.8
8 44.5
9 24.8
10 119.6
11 35.8
12 45.6
13 26.7
14 25.1
15 65.9
16 63.5
17 17.1
18 26.7
19 25.1
20 17.1
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/product/b1233482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: The provided 3C NMR data is based on published literature. Specific peak assignments
may vary slightly based on experimental conditions.

IH NMR Spectroscopy: Detailed *H NMR spectral data with assigned chemical shifts, coupling
constants, and integrations for Cyclooctatin are not readily available in the public domain.
However, analysis of its structure suggests the presence of olefinic protons in the range of &
5.0-6.0 ppm, protons attached to carbons bearing hydroxyl groups between & 3.5-4.5 ppm, and
a complex region of aliphatic and methyl protons between 4 0.8-2.5 ppm.

Infrared (IR) Spectroscopy: A published IR spectrum for Cyclooctatin is not available. Based
on its functional groups, characteristic absorption bands are expected for O-H stretching
(broad, ~3300-3500 cm™1), C-H stretching (aliphatic, ~2850-3000 cm~1), and C=C stretching
(~1650 cm™1).

Mass Spectrometry (MS): A detailed mass spectrum with fragmentation analysis for
Cyclooctatin is not publicly available. The molecular ion peak [M]* would be expected at m/z
322. Fragmentation patterns would likely involve the loss of water (H20) from the hydroxyl
groups and cleavage of the hydrocarbon backbone.

Experimental Protocols

The following are detailed methodologies for the determination of the key physico-chemical
properties of Cyclooctatin.

Determination of Melting Point

The melting point of Cyclooctatin can be determined using the capillary method with a
calibrated melting point apparatus.

o Sample Preparation: A small amount of the dry, powdered Cyclooctatin is packed into a
thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus: A calibrated digital melting point apparatus.
e Procedure:

o The capillary tube containing the sample is placed in the heating block of the apparatus.
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o The temperature is raised at a rapid rate initially to approximately 15-20 °C below the
expected melting point.

o The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

o The temperature at which the first drop of liquid appears (onset) and the temperature at
which the entire solid has melted (completion) are recorded as the melting point range.
The decomposition of the sample should also be noted.

Determination of Solubility

The solubility of Cyclooctatin in various solvents can be determined using the equilibrium
shake-flask method.

o Materials: Cyclooctatin powder, selected solvents (e.g., methanol, acetone, DMSO, water),
a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-
uv).

e Procedure:

o An excess amount of Cyclooctatin is added to a known volume of the solvent in a sealed
flask.

o The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C)
and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

o The resulting suspension is filtered through a 0.45 um syringe filter to remove undissolved
solid.

o The concentration of Cyclooctatin in the clear filtrate is determined by a validated
analytical method. The solubility is expressed in units such as mg/mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Cyclooctatin is dissolved in a suitable
deuterated solvent (e.g., CD3OD or CDCI3) in an NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal standard (& 0.00 ppm).
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¢ IH NMR Acquisition: A standard one-pulse sequence is used to acquire the *H NMR
spectrum. Key parameters include an appropriate spectral width, acquisition time, and
relaxation delay to ensure quantitative analysis.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used
to acquire the 13C NMR spectrum. A larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of solid Cyclooctatin can be obtained using the KBr pellet method or as a
thin film.

o KBr Pellet Method:

o A small amount of Cyclooctatin (1-2 mg) is intimately mixed and ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder.

o The mixture is pressed under high pressure in a die to form a transparent or translucent
pellet.

o The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is
recorded.

e Thin Film Method:

[e]

A small amount of Cyclooctatin is dissolved in a volatile solvent (e.g., acetone or
methanol).

[e]

A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

o

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

[¢]

The spectrum is recorded.

Mass Spectrometry (MS)
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o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a chromatographic technique like HPLC (LC-MS).

« lonization: A soft ionization technique such as Electrospray lonization (ESI) or Matrix-
Assisted Laser Desorption/lonization (MALDI) is suitable to obtain the molecular ion.

e Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is
used to determine the accurate mass of the molecular ion and its fragments, which aids in
confirming the elemental composition.

o Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce
fragmentation of the molecular ion and analyze the resulting fragment ions to gain structural
information.

Biological Activity and Signaling Pathway

Cyclooctatin is recognized as a competitive inhibitor of lysophospholipase.[1][2] This enzyme
plays a role in lipid metabolism and signaling. The competitive nature of the inhibition suggests
that Cyclooctatin binds to the active site of the enzyme, competing with the natural substrate.
The inhibition constant (Ki) for this interaction has been reported to be 4.8 x 10~° M.[1]

Biosynthesis of Cyclooctatin

The biosynthesis of Cyclooctatin in Streptomyces species proceeds through the diterpenoid
pathway, starting from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl
pyrophosphate (DMAPP). The key steps are catalyzed by a series of enzymes encoded by the
cot gene cluster.

Precursor Synthesis

Diterpene Backbone Formation Cyclization and Oxidation

Isopentenyl Pyrophosphate (IPP) CotB1 (GGPP synthase)

y
: (GGPP) | CotB2 (Diterpene cydlase) o | ¢ | |__cote3 (paso oyl 7ol |—CoiBe (P450 Cyclooctatin
CotB1 (GGPP synthase)

Dimethylallyl Pyrophosphate (DMAPP)
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Click to download full resolution via product page

Caption: Biosynthetic pathway of Cyclooctatin from primary metabolites.

Experimental Workflow for Physico-chemical
Characterization

The logical workflow for the comprehensive physico-chemical characterization of a natural
product like Cyclooctatin is depicted below.

Isolation & Purification of Cyclooctatin

Structural Elucidation Spectroscopic Analysis Physical Property Determination

Mass Spectrometry (HRMS, MS/MS) J NMR (1H, 13C, 2D) IR Spectroscopy Solubility Melting Point

Comprehensive Technical Report

Y

Click to download full resolution via product page

Caption: Workflow for the physico-chemical characterization of Cyclooctatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1233482#physico-chemical-properties-of-
cyclooctatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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